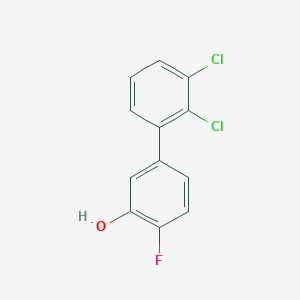
4-(3,5-Dichlorophenyl)-3-fluorophenol, 95%
Overview
Description
4-(3,5-Dichlorophenyl)-3-fluorophenol, 95%, is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 256.03 g/mol and a melting point of 75-77°C. It is soluble in ethanol, acetone, and ethyl acetate, and slightly soluble in water. 4-(3,5-Dichlorophenyl)-3-fluorophenol, 95%, is a useful synthetic intermediate for organic synthesis and has been used in a variety of scientific research applications.
Mechanism of Action
4-(3,5-Dichlorophenyl)-3-fluorophenol, 95%, is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins and other pro-inflammatory mediators. It is thought to act by competitively binding to the active site of the enzyme, thus preventing the formation of prostaglandins and other pro-inflammatory mediators. In addition, 4-(3,5-Dichlorophenyl)-3-fluorophenol, 95%, has also been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes and other pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dichlorophenyl)-3-fluorophenol, 95%, have been studied in both in vitro and in vivo models. In vitro studies have shown that 4-(3,5-Dichlorophenyl)-3-fluorophenol, 95%, inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes in a dose-dependent manner. In vivo studies have shown that 4-(3,5-Dichlorophenyl)-3-fluorophenol, 95%, has anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Advantages and Limitations for Lab Experiments
The use of 4-(3,5-Dichlorophenyl)-3-fluorophenol, 95%, in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and can be used in a variety of synthetic reactions. Additionally, it is a useful reagent for the synthesis of a variety of biologically active compounds. However, there are some limitations to its use. For example, it is a relatively unstable compound and must be handled with care to avoid degradation. Additionally, it is a relatively toxic compound and must be handled with appropriate safety measures.
Future Directions
The use of 4-(3,5-Dichlorophenyl)-3-fluorophenol, 95%, in scientific research is expected to continue to expand in the future. It is likely to be used in the synthesis of a variety of biologically active compounds, including inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. Additionally, it is likely to be used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and pyridazines. Finally, it is likely to be used as a starting material for the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Synthesis Methods
4-(3,5-Dichlorophenyl)-3-fluorophenol, 95%, can be synthesized from the reaction of 3-fluorophenol and 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a mixture of dichloromethane and methanol at a temperature of 0-5°C. The desired product is then isolated by filtration and purified by recrystallization.
Scientific Research Applications
4-(3,5-Dichlorophenyl)-3-fluorophenol, 95%, has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds, including pyridines, quinolines, and pyridazines. In addition, 4-(3,5-Dichlorophenyl)-3-fluorophenol, 95%, has been used as a reagent in the synthesis of a variety of biologically active compounds, including inhibitors of cyclooxygenase-2 (COX-2) and inhibitors of the enzyme 5-lipoxygenase (5-LOX).
properties
IUPAC Name |
4-(3,5-dichlorophenyl)-3-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-8-3-7(4-9(14)5-8)11-2-1-10(16)6-12(11)15/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYQWQVHTXWTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684453 | |
| Record name | 3',5'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-60-4 | |
| Record name | [1,1′-Biphenyl]-4-ol, 3′,5′-dichloro-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261946-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374635.png)